1-Isocyanomethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

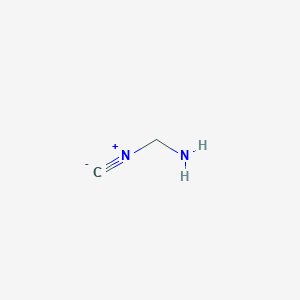

1-Isocyanomethanamine is an organic compound characterized by the presence of an isocyanide group (-N≡C) attached to a methanamine moietyThey are used as building blocks in organic synthesis and have applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

1-Isocyanomethanamine can be synthesized through several methods:

Chemical Reactions Analysis

1-Isocyanomethanamine undergoes various chemical reactions:

Multicomponent Reactions: It participates in reactions such as the Ugi and Passerini reactions, which are valuable for synthesizing complex molecules.

Cycloaddition Reactions: It can undergo [4+1] cycloaddition with tetrazines, forming heterocyclic compounds.

Reactions with Electrophiles and Nucleophiles: The compound reacts with acyl halides, activated alkenes, and organometallic compounds, leading to diverse products.

Scientific Research Applications

1-Isocyanomethanamine has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceuticals.

Materials Science: The compound is used in the development of smart materials, such as solvatochromic dyes, which change color based on the solvent environment.

Organic Synthesis: It serves as a versatile building block in the synthesis of heterocycles and other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Isocyanomethanamine involves its reactivity with various molecular targets:

Electrophilic and Nucleophilic Reactions: The compound’s isocyanide group can act as both an electrophile and a nucleophile, allowing it to participate in a wide range of chemical reactions.

Multicomponent Reactions: In reactions like the Ugi reaction, the compound forms multiple bonds in a single step, creating complex structures efficiently.

Comparison with Similar Compounds

1-Isocyanomethanamine can be compared to other isocyanides:

Methyl Isocyanide: Similar in structure but lacks the amine group, making it less versatile in certain reactions.

Cyclohexyl Isocyanide: More toxic and less commonly used in medicinal chemistry.

Phenyl Isocyanide: Used in similar applications but has different reactivity due to the aromatic ring.

Properties

IUPAC Name |

isocyanomethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c1-4-2-3/h2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIYTLXKUUWTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612175 |

Source

|

| Record name | 1-Isocyanomethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116429-82-4 |

Source

|

| Record name | 1-Isocyanomethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.